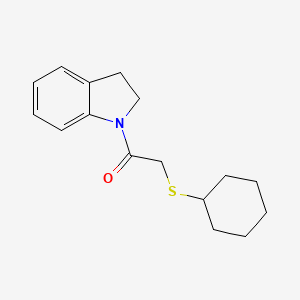

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclohexylsulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c18-16(12-19-14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)17/h4-6,9,14H,1-3,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJCTZNHGTLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone typically involves the reaction of indolin-1-yl ethanone with a cyclohexylthio reagent under specific conditions. One common method involves the use of N-heterocyclic carbene-catalyzed formal [3 + 3] annulation of alkynoic acid esters with indolin-3-ones . This method allows for the efficient construction of the desired compound under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone exhibit promising anticancer properties. For instance, indolinone derivatives have been studied for their ability to inhibit specific protein kinases associated with cancer progression. A notable study highlights the use of indolinone compounds in treating acute myeloid leukemia (AML), where they inhibit FLT3 receptor phosphorylation, crucial for tumor growth and survival . The potential of this compound in this context lies in its structural similarity to these effective compounds.

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Indolinone derivatives have shown activity against inflammatory pathways, suggesting that this compound could modulate inflammatory responses, making it a candidate for developing new anti-inflammatory drugs.

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility enables chemists to create more complex molecules that can be used in pharmaceuticals and materials science .

Reaction Mechanisms

The mechanisms by which this compound can be utilized include:

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, forming new carbon-sulfur or carbon-nitrogen bonds.

- Formation of Complex Structures : It can be involved in reactions leading to the formation of larger molecular frameworks, which are essential in drug design .

Case Study: Anticancer Research

A study focusing on indolinone derivatives demonstrated that certain modifications enhance their potency against cancer cell lines. The incorporation of cyclohexylthio groups into the indolinone structure was found to improve solubility and bioactivity, suggesting that this compound could similarly enhance therapeutic efficacy against various cancers .

Case Study: Inflammatory Response Modulation

Another significant research effort investigated the role of indolinones in modulating inflammatory pathways. This study provided insights into how compounds like this compound could be developed into anti-inflammatory agents through targeted modifications that enhance their interaction with biological targets involved in inflammation .

Mechanism of Action

The mechanism of action of 2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone with key analogs, focusing on substituent variations and their implications:

Key Observations :

- Substituent Influence on Bioactivity: The indolin-1-yl group in the target compound shares similarities with indenyl (in cathinone derivatives ) and indolyl (in JWH-250 ) moieties, which are associated with CNS activity.

- Conformational Flexibility : The cyclohexylthio group may restrict rotational freedom compared to smaller substituents like methoxy or methyl groups, as seen in JWH-250 . This rigidity could influence receptor binding kinetics.

Stability and Toxicity Considerations

- Stability: Cyclohexylthio substituents are less prone to oxidation than thiophenol analogs but may still undergo metabolic sulfoxidation. In contrast, amino-substituted analogs (e.g., ) exhibit higher polarity and faster clearance.

- Toxicity: Limited data exist for the target compound, but structurally related cathinones (e.g., ) and cannabinoids (e.g., ) are associated with neurotoxicity and regulatory restrictions.

Biological Activity

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and safety profile.

The compound exhibits anti-cancer properties primarily through the inhibition of specific protein kinases involved in cell proliferation and survival. Notably, it has been linked to the inhibition of FLT-3 phosphorylation, a critical pathway in acute myeloid leukemia (AML) treatment, particularly in patients with FLT-3-ITD mutations .

Efficacy in Disease Models

Research has demonstrated the efficacy of this compound in various preclinical models.

Case Studies

- Acute Myeloid Leukemia (AML) : In xenograft models, administration of the compound resulted in significant tumor size reduction and improved survival rates among FLT-3-ITD positive mice when compared to control groups .

- Antimicrobial Activity : A study evaluated its effectiveness against Plasmodium falciparum, revealing an IC50 value of 0.55 µM, indicating potent antimalarial activity compared to traditional treatments .

- Cytotoxicity : The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.10 µM to 0.75 µM depending on the specific cellular context and treatment duration .

Table 2: Efficacy Data from Case Studies

| Disease Model | IC50 (µM) | Observations |

|---|---|---|

| Acute Myeloid Leukemia | N/A | Significant tumor reduction in xenograft models |

| Plasmodium falciparum | 0.55 | Effective antimalarial activity |

| Various Cancer Cell Lines | 0.10 - 0.75 | Cytotoxic effects observed |

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. It is classified as having low acute toxicity and does not exhibit significant mutagenic or carcinogenic properties . However, it may cause irritation upon contact with skin or eyes.

Table 3: Safety Profile Summary

| Parameter | Classification |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Mutagenicity | Not classified as mutagenic |

| Carcinogenicity | Not classified as carcinogenic |

Q & A

Q. What are the recommended synthetic pathways for 2-(cyclohexylthio)-1-(indolin-1-yl)ethanone, and how do steric effects influence reaction efficiency?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes. The cyclohexylthio group introduces steric hindrance, necessitating optimization of reaction conditions (e.g., solvent polarity, temperature) to improve yield. One-step synthesis strategies are prioritized for efficiency, leveraging databases like Reaxys or Pistachio for validated protocols . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., indole NH at δ ~10 ppm, cyclohexyl protons at δ 1.2–2.1 ppm). C NMR confirms carbonyl (C=O) at ~190–210 ppm and thioether (C-S) bonding .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) or electron impact (EI) validates molecular weight (CHNOS) and fragmentation patterns .

- FT-IR : Confirms carbonyl stretching (~1680 cm) and C-S vibrations (~650 cm) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound given steric challenges from the cyclohexylthio substituent?

- Methodological Answer :

- Catalyst Screening : Use bulky ligands (e.g., tert-butyl phosphines) to mitigate steric hindrance during coupling reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the cyclohexylthio intermediate .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, while microwave-assisted synthesis accelerates rate .

Q. What mechanisms explain the antiviral activity of structural analogs like JNJ-A07, and how might this compound exhibit similar or divergent behavior?

- Methodological Answer : Analogs such as JNJ-A07 inhibit viral replication by blocking NS3-NS4B protein interactions . For this compound:

- In Vitro Assays : Use fluorescence polarization to measure binding affinity to viral targets .

- Resistance Profiling : Serial passage experiments in cell culture identify mutations conferring resistance, as seen in dengue virus studies .

- Pharmacokinetics : Compare metabolic stability (e.g., microsomal half-life) and bioavailability via mouse models .

Q. How do computational models predict the reactivity and pharmacokinetic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates ligand-protein binding dynamics (e.g., with viral NS3 helicase) to prioritize derivatives for synthesis .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported biological activity data for indole-ethanone derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

- Dose-Response Validation : Reproduce assays (e.g., IC measurements) under standardized conditions (pH, cell line, incubation time) .

- Structural Elucidation : X-ray crystallography or cryo-EM confirms binding modes, resolving discrepancies in structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.